molecular formula C16H9Cl2NO2 B12893841 7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 6338-16-5

7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B12893841
CAS No.: 6338-16-5
M. Wt: 318.2 g/mol
InChI Key: VZUQNWWKOLPWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of chlorine atoms at the 7 and 4 positions, along with a carboxylic acid group at the 4 position, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol. This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yield. The output power for microwave irradiation ranges from 160 to 480 W, and the reaction time is significantly shorter compared to conventional methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of microwave irradiation in industrial settings allows for better control over reaction conditions, leading to consistent product quality and reduced production time.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The biological activity of 7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid stands out due to its dual chlorine substitution, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry and synthetic organic chemistry.

Properties

6338-16-5

Molecular Formula

C16H9Cl2NO2

Molecular Weight

318.2 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H9Cl2NO2/c17-10-3-1-9(2-4-10)14-8-13(16(20)21)12-6-5-11(18)7-15(12)19-14/h1-8H,(H,20,21)

InChI Key

VZUQNWWKOLPWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.